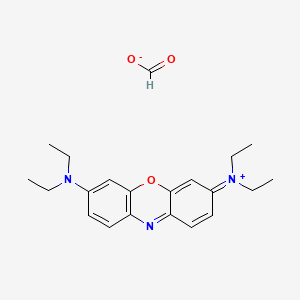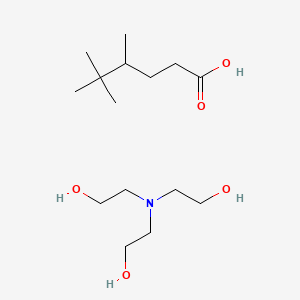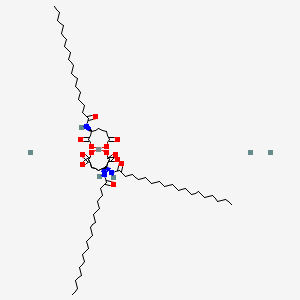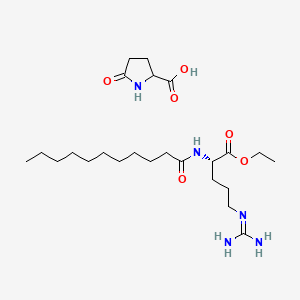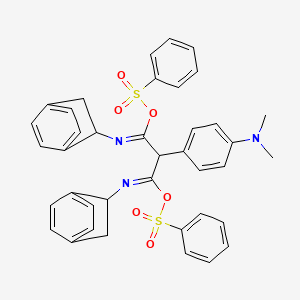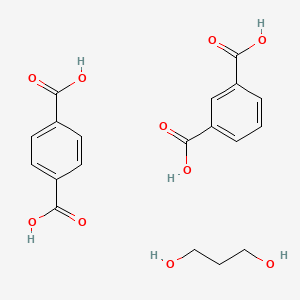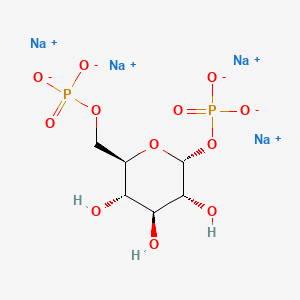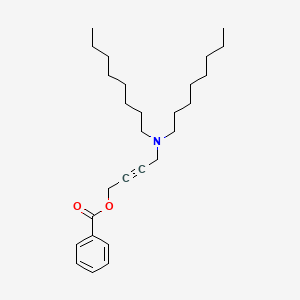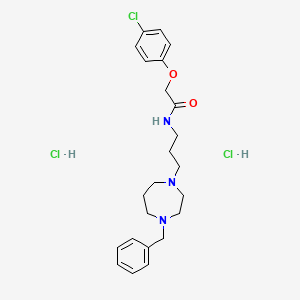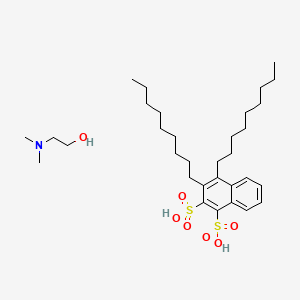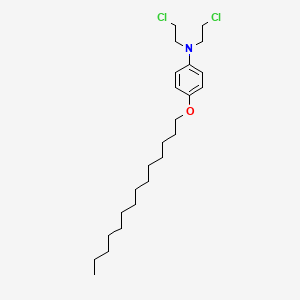
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is a complex organic compound characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and a tetradecyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The tetradecyloxy group is introduced through a subsequent reaction involving the appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines with reduced chloroethyl groups.
Substitution: Products with substituted nucleophiles replacing the chloroethyl groups.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of receptor function. This can result in various biological effects, including cytotoxicity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)benzenamine: Lacks the tetradecyloxy group, making it less hydrophobic.
N,N-bis(2-chloroethyl)aniline: Similar structure but without the long alkyl chain.
N,N-bis(2-chloroethyl)-4-methoxybenzenamine: Contains a methoxy group instead of a tetradecyloxy group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(tetradecyloxy)- is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
82894-40-4 |
|---|---|
Molekularformel |
C24H41Cl2NO |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-tetradecoxyaniline |
InChI |
InChI=1S/C24H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-28-24-16-14-23(15-17-24)27(20-18-25)21-19-26/h14-17H,2-13,18-22H2,1H3 |
InChI-Schlüssel |
ZHFCRFLIZTVRLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


